molecular formula C12H15N3O2 B1348697 6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione CAS No. 29415-71-2

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione

Cat. No. B1348697
CAS RN: 29415-71-2
M. Wt: 233.27 g/mol
InChI Key: WNYLSNZNCJLARI-UHFFFAOYSA-N
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Description

The compound is a derivative of phthalazine, which is a class of organic compounds that contain a two-ring system comprising a benzene ring fused to a diazine ring . The diazine ring is a six-membered ring consisting of four carbon atoms and two nitrogen atoms . The “6-(Diethylamino)” part suggests the presence of a diethylamino group attached to the 6th carbon of the phthalazine structure .


Synthesis Analysis

While specific synthesis methods for “6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione” were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and Nuclear Magnetic Resonance (NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral properties .

Scientific Research Applications

Anticonvulsant Activities

Research has demonstrated the synthesis and evaluation of 2,3-dihydrophthalazine-1,4-dione derivatives, revealing potent anticonvulsant activities. For instance, certain derivatives were synthesized, characterized, and tested for their anticonvulsant efficacy using the maximal electroshock test, showing stronger activity than standard drugs such as carbamazepine (Liu, Zhang, & Quan, 2017). Additionally, novel derivatives of 2,3-dihydrophthalazine-1,4-dione were designed, synthesized, and evaluated for their potential as anticonvulsant agents, with some showing considerable activity in convulsion-inducing models (El-Helby et al., 2017).

Antimicrobial Evaluation

A study on the synthesis and antimicrobial evaluation of new 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives demonstrated their effectiveness against bacterial and fungal strains, highlighting the potential of these compounds in addressing microbial resistance (Ewies et al., 2021).

Electrochemical Studies

Electrochemical studies on the basic salts of 5-amino-2,3-dihydrophthalazine-1,4-dione revealed their ability to induce physiological increases in intracellular pH, suggesting applications in cell activation (Polosin et al., 2008). Furthermore, the electrochemical synthesis of sulfonamide derivatives via oxidation of 2,3-dihydrophthalazine-1,4-dione has been explored, offering a greener synthesis method for compounds with potential biological significance (Nematollahi et al., 2014).

Chemiluminescence and Energy Transfer

A novel study reported the synthesis and energy transfer efficiency of a molecular dyad combining 2,3-dihydrophthalazine-1,4-dione and BODIPY, which induced chemiluminescence upon treatment with alkaline H2O2, showcasing its potential in chemiluminescent sensors or imaging applications (Degirmenci & Algi, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety, handling, and disposal information .

Future Directions

The future directions in the study of such compounds could involve further exploration of their potential applications in various fields, such as medicine, materials science, and environmental science .

properties

IUPAC Name

6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYLSNZNCJLARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=O)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350700
Record name 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Diethylamino)-2,3-dihydrophthalazine-1,4-dione

CAS RN

29415-71-2
Record name 6-(diethylamino)-2,3-dihydrophthalazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DIETHYLAMINO-2,3-DIHYDRO-PHTHALAZINE-1,4-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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